Teneligliptin D8

Description

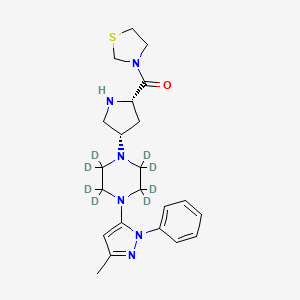

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRQANOPCQRCME-POOPOPQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)([2H])[2H])([2H])[2H])C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Teneligliptin D8: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Teneligliptin D8, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. The document elucidates the chemical structure, physicochemical properties, and the mechanistic role of its non-deuterated counterpart in glucose homeostasis. Detailed experimental protocols for the in vitro assessment of DPP-4 inhibition and the quantification of active glucagon-like peptide-1 (GLP-1) are provided. Furthermore, this guide outlines the application of this compound as an internal standard in analytical methodologies, crucial for pharmacokinetic and metabolic studies. The information is presented to support researchers, scientists, and drug development professionals in their advanced studies of Teneligliptin and its analogs.

Introduction

Teneligliptin is a potent, third-generation, oral hypoglycemic agent that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1] this compound, a stable isotope-labeled version of Teneligliptin, serves as an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for mass spectrometry-based quantification of Teneligliptin in biological matrices.[2] Its use significantly improves the accuracy and precision of such assays.[2] This guide delves into the core chemical and physical characteristics of this compound, its parent compound's mechanism of action, and detailed experimental procedures relevant to its study.

Chemical Structure and Properties

The chemical structures of Teneligliptin and its deuterated analog, this compound, are foundational to their function. The defining feature of this compound is the incorporation of eight deuterium atoms on the piperazine ring, which imparts a higher molecular weight without significantly altering its chemical properties.

Table 1: Chemical and Physical Properties of Teneligliptin and this compound

| Property | Teneligliptin | This compound | Reference(s) |

| IUPAC Name | --INVALID-LINK--methanone | --INVALID-LINK--methanone | [3] |

| Chemical Formula | C₂₂H₃₀N₆OS | C₂₂H₂₂D₈N₆OS | |

| Molecular Weight | 426.58 g/mol | 434.63 g/mol | |

| CAS Number | 760937-92-6 | 1391012-95-5 | |

| Solubility | Readily soluble in water; sparingly soluble in methanol; slightly insoluble in ethanol and acetonitrile. Soluble in DMSO and DMF (~30 mg/mL). | Not explicitly reported, but expected to be very similar to Teneligliptin. | |

| pKa (Strongest Basic) | 9.38 | Not explicitly reported, but expected to be very similar to Teneligliptin. |

Note: The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility and pKa of this compound are expected to be nearly identical to those of Teneligliptin.

Mechanism of Action: The Incretin Pathway

Teneligliptin exerts its therapeutic effect by modulating the incretin signaling pathway. The core of this mechanism is the inhibition of the DPP-4 enzyme.

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Approach:

One common method for deuterium labeling of a piperazine ring involves the reduction of a piperazine-dione precursor with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).

In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of Teneligliptin.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Teneligliptin

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Teneligliptin in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Teneligliptin stock solution in DPP-4 Assay Buffer to achieve a range of desired concentrations.

-

Dilute the recombinant human DPP-4 enzyme to the working concentration in cold DPP-4 Assay Buffer.

-

Prepare the fluorogenic DPP-4 substrate solution in DPP-4 Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add DPP-4 enzyme and assay buffer (with the same final concentration of solvent as the inhibitor wells).

-

Inhibitor wells: Add DPP-4 enzyme and the corresponding Teneligliptin dilution.

-

-

Pre-incubation:

-

Add 50 µL of the diluted enzyme solution to the control and inhibitor wells.

-

Add 50 µL of the corresponding Teneligliptin dilution or solvent control.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 100 µL of the substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other wells.

-

Calculate the percentage of DPP-4 inhibition for each Teneligliptin concentration relative to the control wells.

-

Plot the percentage inhibition against the logarithm of the Teneligliptin concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Quantification of Active GLP-1 Levels

This protocol describes the assessment of active GLP-1 levels in plasma following Teneligliptin administration, typically using an ELISA method.

Materials:

-

Blood collection tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC) and an anticoagulant (e.g., EDTA)

-

Centrifuge

-

Active GLP-1 ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection and Handling:

-

Collect blood samples at baseline and at specified time points after Teneligliptin administration.

-

Immediately place the blood collection tubes on ice to prevent GLP-1 degradation.

-

Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.

-

Aliquot the plasma into cryovials and store at -80°C until analysis.

-

-

ELISA Procedure (General Guideline):

-

Follow the specific instructions provided with the active GLP-1 ELISA kit.

-

Typically, the procedure involves adding plasma samples and standards to a microplate pre-coated with an anti-GLP-1 antibody.

-

After incubation and washing steps, a detection antibody and a substrate are added to generate a colorimetric or chemiluminescent signal.

-

-

Measurement:

-

Read the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve by plotting the signal of the standards against their known concentrations.

-

Determine the concentration of active GLP-1 in the plasma samples by interpolating their signals on the standard curve.

-

Analyze the change in active GLP-1 levels from baseline at different time points post-administration.

-

Analytical Method for Teneligliptin Quantification using LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Teneligliptin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Procedure:

-

Sample Preparation:

-

To a plasma sample, add a known amount of this compound solution (internal standard).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample into the HPLC system.

-

Separate Teneligliptin and this compound from other plasma components on a suitable C18 column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Teneligliptin and this compound in positive ion mode.

-

Table 2: MRM Transitions for Teneligliptin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Teneligliptin | 427.2 | 243.1 | |

| This compound | 435.2 | 251.3 |

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Teneligliptin to this compound against the concentration of Teneligliptin standards.

-

Determine the concentration of Teneligliptin in the unknown samples from the calibration curve.

-

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Teneligliptin in biological matrices, which is critical for pharmacokinetic and metabolic studies. Understanding its chemical structure, in conjunction with the pharmacological and mechanistic aspects of its non-deuterated parent compound, provides a robust framework for advanced research in the field of diabetes and metabolic diseases. The detailed experimental protocols provided in this guide serve as a practical resource for scientists and researchers, facilitating further exploration into the therapeutic potential and properties of Teneligliptin.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Teneligliptin-D8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of Teneligliptin-D8, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.

Introduction

Teneligliptin is a potent oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1] It functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing their breakdown, Teneligliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1]

Deuterated drug analogs, such as Teneligliptin-D8, are crucial tools in pharmaceutical research. The incorporation of deuterium at specific molecular positions can alter the metabolic profile of a drug, often leading to a longer half-life. More commonly, deuterated compounds serve as ideal internal standards for quantitative bioanalytical assays using mass spectrometry due to their similar chemical properties to the parent drug but distinct mass.[2][3] Teneligliptin-D8, with deuterium atoms on the piperazine ring, is widely used as an internal standard in LC-MS/MS-based pharmacokinetic studies of Teneligliptin.

This guide details a plausible synthetic route and purification strategy for Teneligliptin-D8, based on established methods for the non-deuterated parent compound and general procedures for isotopic labeling.

Mechanism of Action: The Incretin Pathway

Teneligliptin's therapeutic effect is mediated through the potentiation of the incretin signaling pathway. The following diagram illustrates the mechanism of action.

Synthesis of Teneligliptin-D8

The synthesis of Teneligliptin-D8 can be achieved by adapting established synthetic routes for Teneligliptin, utilizing a deuterated piperazine intermediate. A plausible retrosynthetic analysis is outlined below, followed by a proposed experimental protocol.

Retrosynthetic Strategy

Proposed Experimental Protocol

Step 1: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-D8

A common method for introducing deuterium into a piperazine ring involves the reduction of a piperazinedione precursor with a deuterated reducing agent, such as lithium aluminum deuteride (LAD).

-

Preparation of the piperazinedione precursor: The synthesis begins with the reaction of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)amine with a suitable reagent to form a protected piperazine-2,6-dione.

-

Reduction with LAD: The piperazinedione is then reduced with lithium aluminum deuteride in an anhydrous solvent like tetrahydrofuran (THF) to yield the fully deuterated piperazine ring.

Step 2: Reductive Amination to form Intermediate B

-

A solution of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-D8 and a suitable N-protected-4-oxopyrrolidine-2-carboxamide derivative (e.g., 9H-fluoren-9-ylmethyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate) are dissolved in a solvent such as dichloromethane.

-

A reducing agent, for example, sodium triacetoxyborohydride, is added portion-wise to the mixture.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or LC-MS.

-

The reaction is quenched, and the product is extracted and purified.

Step 3: Deprotection and Amide Bond Formation to Yield Teneligliptin-D8

-

The protecting group on the pyrrolidine nitrogen of the intermediate from Step 2 is removed under appropriate conditions (e.g., piperidine for an Fmoc group).

-

The resulting amine is then coupled with (S)-thiazolidine-3-carboxylic acid using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

The crude Teneligliptin-D8 is obtained after work-up.

Summary of Proposed Synthesis Data

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Synthesis of deuterated piperazine intermediate | Piperazinedione precursor, Lithium aluminum deuteride | THF | 75-85 |

| 2 | Reductive amination | N-protected-4-oxopyrrolidine, Sodium triacetoxyborohydride | Dichloromethane | 60-70 |

| 3 | Deprotection and final coupling | Piperidine, (S)-thiazolidine-3-carboxylic acid, EDC, DIPEA | Dichloromethane | 80-90 |

| Overall | - | - | - | 36-53 |

Purification of Teneligliptin-D8

High purity of Teneligliptin-D8 is essential for its use as an internal standard. Crystallization is a highly effective method for purification.

Proposed Purification Protocol

-

The crude Teneligliptin-D8 obtained from the synthesis is dissolved in a minimal amount of a suitable hot solvent, such as methanol or a mixture of methanol and tertiary butanol.

-

The solution can be treated with activated charcoal to remove colored impurities and then filtered while hot.

-

The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.

-

An anti-solvent, such as diethyl ether or n-heptane, can be added to enhance precipitation.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >99.5% is desirable.

Purification Data Summary

| Method | Solvent System | Expected Purity (by HPLC) | Recovery Yield (%) |

| Crystallization | Methanol / Diethyl ether | >99.5% | 85-95 |

| Crystallization | Methanol / t-Butanol | >99.7% | 80-90 |

Analytical Characterization

The identity and purity of the synthesized Teneligliptin-D8 must be confirmed through various analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary technique for confirming the molecular weight and for the quantitative analysis of Teneligliptin-D8.

Experimental Protocol:

-

Sample Preparation: A stock solution of Teneligliptin-D8 is prepared in methanol. For analysis, this is further diluted with the mobile phase.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Quantitative Data:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Teneligliptin | 427.2 | 243.1 | 35 |

| Teneligliptin-D8 (IS) | 435.2 | 251.3 | 35 |

| Teneligliptin Sulfoxide (M1) | 443.2 | 68.2 | 40 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels.

Expected Spectral Features for Teneligliptin-D8:

-

¹H NMR: The proton NMR spectrum of Teneligliptin-D8 will be very similar to that of Teneligliptin, with the key difference being the absence of signals corresponding to the protons on the piperazine ring. The integration of the remaining proton signals will be consistent with the non-deuterated parts of the molecule.

-

¹³C NMR: The carbon signals for the deuterated positions on the piperazine ring will appear as multiplets with reduced intensity due to C-D coupling.

Reference ¹H NMR Data for Teneligliptin (in DMSO-d₆): A published ¹H NMR spectrum of Teneligliptin shows characteristic peaks for the methyl group on the pyrazole ring (~1.9 ppm), various protons on the piperazine and pyrrolidine rings (in the range of 2-5 ppm), and aromatic protons (6-8 ppm). The absence of the piperazine proton signals in the spectrum of the D8 analog would be a key confirmation of successful deuteration.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of Teneligliptin-D8 for research purposes. The proposed methodologies are based on established chemical principles and published procedures for the non-deuterated analog. The successful synthesis and rigorous characterization of Teneligliptin-D8 will provide a reliable internal standard for pharmacokinetic and metabolic studies, contributing to a better understanding of the clinical pharmacology of Teneligliptin. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available starting materials.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Teneligliptin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the fundamental in vitro mechanism of action of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. It provides detailed experimental protocols, quantitative inhibitory data, and visual representations of key biological pathways and workflows. While the topic specifies Teneligliptin D8, it is critical to note that the D8 designation refers to a deuterated isotopic variant of Teneligliptin, which is typically used as an internal standard in analytical and pharmacokinetic studies. Its core biological mechanism of action is identical to that of Teneligliptin.

Primary Mechanism of Action: DPP-4 Inhibition

Teneligliptin's primary therapeutic effect stems from its potent and selective inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] DPP-4 is a serine protease responsible for the degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, Teneligliptin prevents the inactivation of these incretins, thereby increasing their circulating levels.[2] This enhancement of active GLP-1 and GIP leads to glucose-dependent stimulation of insulin secretion and suppression of glucagon release, contributing to improved glycemic control.

Teneligliptin's unique "J-shaped" chemical structure, formed by five consecutive rings, allows for strong and stable binding to the DPP-4 enzyme, contributing to its high potency and long duration of action.

References

Pharmacokinetic Profile of Teneligliptin in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Understanding its pharmacokinetic profile in preclinical animal models is crucial for drug development and predicting its behavior in humans. This technical guide provides an in-depth summary of the available data on the pharmacokinetics of Teneligliptin in various animal models. It is important to note that while the topic specifies Teneligliptin D8, the available research literature primarily focuses on the pharmacokinetics of the parent compound, Teneligliptin. This compound, a deuterated version of Teneligliptin, is most commonly utilized as an internal standard in bioanalytical methods for the accurate quantification of Teneligliptin in biological matrices.[3][4] This guide will therefore focus on the comprehensive pharmacokinetic profile of Teneligliptin in animal models, with the understanding that this compound is a critical tool in obtaining this data.

I. Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of Teneligliptin have been characterized in several animal models, primarily in rats and mice. The following tables summarize the key quantitative data from these studies.

Table 1: Single-Dose Oral Pharmacokinetics of Teneligliptin in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Animal Model | Reference |

| 0.1 | 85.46 ± 0.24 | 0.75 - 0.88 | - | - | Rats | [5] |

| 0.3 | - | 0.75 - 0.88 | - | - | Rats | |

| 1.0 | - | 0.75 - 0.88 | - | - | Rats |

Table 2: Tissue Distribution of [¹⁴C]Teneligliptin in Sprague-Dawley Rats after a Single Oral Dose (1 mg/kg)

| Tissue | Tmax (h) | Elimination T½ (h) | Key Finding | Reference |

| Plasma | - | 6.5 | - | |

| Kidney | 0.5 | 68.3 | High radioactivity concentrations detected. | |

| Liver | 0.5 | 69.0 | High radioactivity concentrations detected. | |

| Lung | 0.5 | - | Predominantly distributed. | |

| Spleen | 0.5 | - | Predominantly distributed. | |

| Pituitary Gland | 0.5 | - | Predominantly distributed. | |

| Testis | 5 | - | Delayed Tmax compared to other tissues. | |

| Epididymis | 5 | - | Delayed Tmax compared to other tissues. | |

| Cecum | 5 | - | Delayed Tmax compared to other tissues. | |

| Large Intestine | 12 | - | Delayed Tmax compared to other tissues. |

II. Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections describe the experimental protocols used in the cited studies.

A. Animal Models and Dosing

-

Rat Studies: Male Sprague-Dawley rats were frequently used. For oral administration studies, Teneligliptin was administered at doses ranging from 0.1 to 1.0 mg/kg. For tissue distribution studies, radiolabeled [¹⁴C]Teneligliptin was administered orally at a single dose of 1 mg/kg.

-

Mouse Studies: In a study investigating metabolic abnormalities, female C57BL/6 mice were used. Ovariectomized mice on a high-fat diet were administered Teneligliptin at a dose of 60 mg/kg per day.

B. Sample Collection and Bioanalysis

-

Plasma Sample Collection: Blood samples were collected at various time points post-dosing to characterize the plasma concentration-time profile of Teneligliptin.

-

Bioanalytical Method: Plasma concentrations of Teneligliptin were determined using a validated ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) method.

-

Sample Preparation: Protein precipitation using acetonitrile was employed to extract Teneligliptin and the internal standard (Sitagliptin or Teneligliptin-d8) from the plasma matrix.

-

Chromatographic Separation: Separation was achieved on a Poroshell 120 EC-C18 column with a gradient mobile phase consisting of 10mM ammonium formate and acetonitrile.

-

Mass Spectrometric Detection: Detection was performed using positive ion electrospray ionization high-resolution accurate mass spectrometry, monitoring the [M+H]⁺ ions for Teneligliptin and the internal standard. The validated quantification range for Teneligliptin in plasma was 1.00–1000 ng/mL.

-

C. Tissue Distribution Study

-

Methodology: Following the oral administration of [¹⁴C]Teneligliptin to Sprague-Dawley rats, the radioactivity concentrations in various tissues were measured over time to determine the extent and rate of distribution. This study aimed to understand the in vivo distribution of Teneligliptin and identify target tissues.

III. Visualizations

The following diagrams illustrate key processes related to the pharmacokinetic studies of Teneligliptin.

IV. Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

A. Absorption

Following oral administration in rats, Teneligliptin is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) observed between 0.75 and 0.88 hours.

B. Distribution

Tissue distribution studies in Sprague-Dawley rats using [¹⁴C]Teneligliptin revealed that the drug is predominantly distributed to the kidney and liver, followed by the lung, spleen, and pituitary gland. The elimination half-life from the kidney (68.3 h) and liver (69.0 h) was significantly longer than that from plasma (6.5 h), suggesting high affinity and retention in these tissues. This prolonged tissue retention is likely associated with the high binding affinity of Teneligliptin for DPP-4, which is highly expressed in these organs.

C. Metabolism

Teneligliptin is metabolized by both cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3). In plasma, the most abundant metabolite is a thiazolidine-1-oxide derivative, designated as M1.

D. Excretion

Teneligliptin is eliminated through multiple pathways. Approximately 34.4% of the drug is excreted unchanged via the kidneys, while the remaining 65.6% is eliminated after metabolism through both renal and hepatic routes. A mass balance study showed that after 216 hours of administration of ¹⁴C-labeled Teneligliptin, the cumulative excretion in urine and feces was 45.4% and 46.5%, respectively.

V. Conclusion

The pharmacokinetic profile of Teneligliptin in animal models demonstrates rapid absorption, wide tissue distribution with significant retention in DPP-4 rich organs, and elimination through both metabolism and renal excretion. These preclinical findings have been instrumental in guiding the clinical development of Teneligliptin. The use of deuterated Teneligliptin (this compound) as an internal standard is a critical component of the bioanalytical methods that enable the precise characterization of these pharmacokinetic properties. This technical guide provides a consolidated resource for researchers and professionals in the field of drug development, offering a comprehensive overview of the preclinical pharmacokinetics of Teneligliptin.

References

- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpscr.info [ijpscr.info]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. Pharmacokinetic and protein binding profile of peptidomimetic DPP-4 inhibitor - Teneligliptin in rats using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo metabolism and degradation pathways of Teneligliptin D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo metabolism and degradation pathways of Teneligliptin. While specific data for its deuterated analog, Teneligliptin D8, is not extensively available in the public domain, the metabolic fate of Teneligliptin is well-documented. It is generally understood that deuteration is a tool used in pharmacokinetic studies, often to serve as an internal standard for analytical measurements or to probe kinetic isotope effects, and does not typically alter the qualitative metabolic pathways. Therefore, the information presented herein for Teneligliptin is considered highly relevant to understanding the biotransformation of this compound.

Executive Summary

Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, undergoes metabolism primarily through oxidation by Cytochrome P450 (CYP) 3A4 and Flavin-Containing Monooxygenases (FMO) 1 and 3.[1] The principal metabolite is a thiazolidine-1-oxide derivative, designated as M1.[1][2][3] The drug and its metabolites are eliminated through both renal and fecal excretion, with a significant portion of the parent drug being excreted unchanged.[1] This dual excretion pathway contributes to its clinical utility in patients with renal impairment.

Pharmacokinetic Profile

Following oral administration, Teneligliptin is rapidly absorbed. The pharmacokinetic parameters in healthy subjects are summarized in the table below.

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 1.33 hours | |

| Plasma Protein Binding | 78-80% | |

| Terminal Elimination Half-life | Approximately 24.2 - 26.9 hours |

Metabolic Pathways and Degradation

The in vivo metabolism of Teneligliptin is not extensive, with the unchanged drug being the most abundant circulating component. The primary metabolic transformation involves the oxidation of the thiazolidine ring.

Enzymatic Metabolism

The key enzymes responsible for the metabolism of Teneligliptin are:

-

Cytochrome P450 3A4 (CYP3A4)

-

Flavin-Containing Monooxygenase 1 (FMO1)

-

Flavin-Containing Monooxygenase 3 (FMO3)

These enzymes catalyze the formation of several metabolites, with the most significant being the M1 metabolite.

Major Metabolite: Thiazolidine-1-oxide (M1)

The most abundant metabolite of Teneligliptin is the thiazolidine-1-oxide derivative, M1. This metabolite is formed through the oxidation of the sulfur atom in the thiazolidine ring. While M1 is the primary metabolite, its biological activity has been reported as unknown.

Metabolic Pathway of Teneligliptin.

Excretion and Elimination

A mass balance study using [¹⁴C]teneligliptin revealed that the drug is eliminated through multiple pathways. After a single oral dose of 20 mg of radiolabeled Teneligliptin, approximately 91.9% of the radioactivity was recovered within 216 hours. The excretion was nearly equally distributed between urine and feces.

| Excretion Route | Percentage of Administered Dose | Reference |

| Urine | 45.4% | |

| Feces | 46.5% |

The major components found in the excreta are unchanged Teneligliptin and the M1 metabolite.

| Component | Percentage of Dose in Urine | Percentage of Dose in Feces | Reference |

| Unchanged Teneligliptin | 14.8% - 21% | 26.1% | |

| M1 Metabolite | 17.7% | 4.0% |

Experimental Protocols

The data on the metabolism and excretion of Teneligliptin are primarily derived from human mass balance studies. A general outline of such an experimental protocol is as follows:

-

Subject Recruitment: Healthy male volunteers are typically recruited for these studies.

-

Drug Administration: A single oral dose of [¹⁴C]teneligliptin (e.g., 20 mg) is administered.

-

Sample Collection: Blood, urine, and feces are collected at predetermined intervals over an extended period (e.g., up to 216 hours).

-

Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured to determine the extent of absorption and the routes and rates of excretion.

-

Metabolite Profiling: Plasma, urine, and feces samples are analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Experimental Workflow for a Mass Balance Study.

In Vitro Studies

In vitro studies have been conducted to further characterize the metabolic properties of Teneligliptin. These studies have shown that Teneligliptin is a weak inhibitor of CYP2D6, CYP3A4, and FMO, and does not significantly inhibit other major CYP isoforms. Furthermore, it does not induce the expression of CYP1A2 or CYP3A4, suggesting a low potential for drug-drug interactions mediated by these enzymes.

Conclusion

The in vivo metabolism of Teneligliptin is well-characterized, with oxidation by CYP3A4 and FMOs leading to the formation of the main metabolite, M1. The drug and its metabolites are cleared via both renal and fecal routes, with a substantial portion of the parent drug excreted unchanged. While specific studies on this compound are limited, the metabolic pathways are expected to be analogous to those of Teneligliptin. This comprehensive understanding of its metabolic fate is crucial for its safe and effective use in the intended patient population, including those with comorbidities.

References

Teneligliptin-D8 as a Tracer in Pharmacological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Teneligliptin-D8, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Teneligliptin, as a crucial tracer in modern pharmacological research. Its primary utility lies as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.

Introduction to Teneligliptin and the Role of a Tracer

Teneligliptin is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes mellitus.[1] It functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[1][2]

In pharmacological research, especially in pharmacokinetic studies which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, precise quantification of the drug in biological matrices is paramount. Stable isotope-labeled internal standards, such as Teneligliptin-D8, are the gold standard for LC-MS/MS-based bioanalysis. By being chemically identical to the analyte but differing in mass, Teneligliptin-D8 co-elutes with Teneligliptin and experiences similar ionization effects, allowing for accurate correction of any variability during sample preparation and analysis.

Bioanalytical Methodology: LC-MS/MS Quantification

The use of Teneligliptin-D8 as an internal standard is central to the development of robust and sensitive LC-MS/MS methods for the quantification of Teneligliptin in biological samples like human plasma.[3]

Experimental Protocol: Quantification of Teneligliptin in Human Plasma

This protocol outlines a typical procedure for a pharmacokinetic study.

Materials and Reagents:

-

Teneligliptin reference standard

-

Teneligliptin-D8 (internal standard)

-

Human plasma (frozen)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Milli-Q water

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

In a microcentrifuge tube, add 100 µL of the plasma sample.

-

Add a specific volume of the Teneligliptin-D8 internal standard working solution (e.g., 10 µL of 100 ng/mL in methanol).

-

To precipitate proteins, add 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography Conditions:

-

Column: A reversed-phase column, such as a Phenomenex Kinetex C18 (50 x 3mm), is commonly employed.

-

Mobile Phase: A gradient elution is typically used. For example:

-

Mobile Phase A: 0.1% formic acid in Milli-Q water with 10mM ammonium acetate.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

-

Flow Rate: A flow rate of around 0.8 mL/min is often used.

-

Injection Volume: A small volume, typically 5-10 µL, is injected.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive mode is used.

-

Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: The specific mass-to-charge (m/z) transitions for the precursor and product ions are monitored.

Data Presentation: Mass Spectrometry and Method Validation Parameters

The following tables summarize key quantitative data for the LC-MS/MS analysis of Teneligliptin using Teneligliptin-D8.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Teneligliptin | 427.2 | 243.1 | 35 |

| Teneligliptin-D8 (IS) | 435.2 | 251.3 | 35 |

| Teneligliptin Sulfoxide (Metabolite) | 443.2 | 68.2 | 40 |

Table 1: Optimized MRM Transitions for Teneligliptin and its Deuterated Internal Standard.

| Parameter | Teneligliptin | Teneligliptin Sulfoxide |

| Linearity Range | 5 - 1000 ng/mL | 2.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

Table 2: Linearity and Range of a Validated LC-MS/MS Method.

Application in Pharmacokinetic Studies

The validated LC-MS/MS method using Teneligliptin-D8 allows for the accurate determination of Teneligliptin's pharmacokinetic profile in humans.

Data Presentation: Pharmacokinetic Parameters of Teneligliptin

The following table presents typical pharmacokinetic parameters of Teneligliptin in healthy subjects following a single oral dose.

| Parameter | Value (for a 20 mg dose) | Unit |

| Cmax (Maximum Plasma Concentration) | 187.20 | ng/mL |

| Tmax (Time to Cmax) | 1.8 | h |

| AUC∞ (Area Under the Curve) | Not specified in provided context | ng·h/mL |

| t½ (Elimination Half-life) | 24.2 | h |

Table 3: Pharmacokinetic Profile of Teneligliptin in Healthy Japanese Subjects.

Visualizing the Core Concepts

Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical experiment for quantifying Teneligliptin in plasma samples.

References

- 1. benchchem.com [benchchem.com]

- 2. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Teneligliptin-D8 in Human Plasma by LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the robust and sensitive quantitative analysis of Teneligliptin and its deuterated internal standard, Teneligliptin-D8, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] Accurate quantification of Teneligliptin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The described method utilizes a simple protein precipitation for sample preparation followed by rapid and selective analysis, making it suitable for high-throughput applications.

Introduction

Teneligliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones.[1][3] By inhibiting DPP-4, Teneligliptin increases the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. Understanding the pharmacokinetic profile of Teneligliptin is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This application note details a validated LC-MS/MS method for the precise quantification of Teneligliptin in human plasma, employing Teneligliptin-D8 as an internal standard to ensure accuracy and reproducibility.

Experimental

Materials and Reagents

-

Teneligliptin and Teneligliptin-D8 reference standards

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ammonium formate

-

Human plasma (with anticoagulant)

-

Ultrapure water

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of Methanol and Ammonium Formate |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. Quantification was performed using Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

The following MRM transitions were optimized for the quantification of Teneligliptin and its internal standard, Teneligliptin-D8.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Teneligliptin | 427.2 | 243.1 | 35 |

| Teneligliptin-D8 (IS) | 435.2 | 251.3 | 35 |

Data sourced from multiple studies.

Protocol

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Teneligliptin and Teneligliptin-D8 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Teneligliptin stock solution with a methanol/water mixture to create calibration curve (CC) standards.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the CC standards.

-

Internal Standard (IS) Working Solution: Prepare a working solution of Teneligliptin-D8 in methanol.

Sample Preparation (Protein Precipitation)

-

Allow frozen human plasma samples to thaw at room temperature.

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the Teneligliptin-D8 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Method Validation

The analytical method should be validated in accordance with regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.

Linearity

The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels.

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Teneligliptin | 5 - 1000 | >0.99 |

A linear regression with a weighting factor of 1/x² is typically used.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels on the same day and on different days, respectively. The acceptance criteria are typically within ±15% for the coefficient of variation (CV) and relative error (RE), except for the lower limit of quantification (LLOQ), where it is ±20%.

Recovery and Matrix Effect

The extraction recovery of Teneligliptin from human plasma and the potential for ion suppression or enhancement due to the plasma matrix were evaluated. Consistent and reproducible recovery with minimal matrix effect is desirable for a robust method.

Data Analysis

The concentration of Teneligliptin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of Teneligliptin in the unknown samples is then interpolated from this calibration curve.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantitative analysis of Teneligliptin in human plasma using Teneligliptin-D8 as an internal standard. The simple protein precipitation sample preparation procedure and rapid chromatographic analysis make this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring in a research or clinical setting. The detailed protocol and method parameters provide a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Development of a Sensitive and Robust LC-MS/MS Method for the Quantification of Teneligliptin D8 in Human Plasma

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Teneligliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Teneligliptin in human plasma, utilizing its deuterated stable isotope, Teneligliptin D8, as the internal standard (IS). The method employs a simple protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery.

Methodology

The bioanalytical method involves the extraction of Teneligliptin and the internal standard (this compound) from human plasma via protein precipitation, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry.

Experimental Workflow

Caption: Experimental workflow for the analysis of Teneligliptin in plasma.

Detailed Protocols

Reagents and Materials

-

Teneligliptin reference standard (≥98% purity)

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA as anticoagulant)

Preparation of Stock and Working Solutions

-

Teneligliptin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Teneligliptin Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.[1]

Sample Preparation Protocol

-

Thaw frozen human plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL).[1]

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 column (e.g., Thermo C18, 4.6x100 mm, 5µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Isocratic or gradient elution suitable for separating Teneligliptin from endogenous plasma components. |

| Flow Rate | 0.7 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive mode |

| MRM Transitions | Teneligliptin: m/z 427.2 → 243.1This compound: m/z 435.2 → 251.3 |

Method Validation Summary

The described method should be validated according to regulatory guidelines (e.g., US-FDA). Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Calibration curve should have a correlation coefficient (r²) > 0.99 over a concentration range of 5 to 1000 ng/mL for Teneligliptin. A linear regression with a weighting factor of 1/x² is commonly used. |

| Accuracy & Precision | Intra- and inter-day accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should not exceed 15% (20% for LLOQ). For example, one study showed intra-day accuracy from 94.36% to 98.7% and precision (%CV) between 0.17% and 0.64%. |

| Recovery | Extraction recovery should be consistent, precise, and reproducible. A liquid-liquid extraction technique has shown recovery rates above 82%. |

| Matrix Effect | Should be assessed to ensure that endogenous plasma components do not interfere with the ionization of the analyte and IS. The matrix effect is evaluated by comparing the analyte response in post-spiked extracted samples to that in neat solutions. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For Teneligliptin, an LLOQ of 5 ng/mL is achievable. |

| Stability | Analyte stability in plasma should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in the autosampler. |

Metabolic Pathway of Teneligliptin

Teneligliptin is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) enzymes. The major metabolic pathway involves the oxidation of the thiazolidine ring to form Teneligliptin sulfoxide (M1), which is an active metabolite.

Caption: Metabolic pathway of Teneligliptin.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Teneligliptin in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and robust chromatographic conditions make it well-suited for routine use in clinical and research laboratories.

References

Application Notes and Protocols for Bioanalytical Assays of Teneligliptin using Teneligliptin D8 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Accurate quantification of Teneligliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Teneligliptin D8, is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing. This document provides detailed application notes and protocols for the bioanalysis of Teneligliptin in plasma using this compound as an internal standard.

Mechanism of Action and Signaling Pathway

Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner. This leads to improved glycemic control.

Signaling pathway of DPP-4 inhibition by Teneligliptin.

Experimental Protocols

Bioanalytical Method Workflow

The following diagram illustrates the general workflow for the quantification of Teneligliptin in plasma samples.

Experimental workflow for Teneligliptin bioanalysis.

Detailed Sample Preparation Protocol

-

Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature.

-

Internal Standard Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube, avoiding disturbance of the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Final Vortexing: Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.

-

Transfer for Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Program | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Teneligliptin | 427.2 | 243.1 |

| This compound (IS) | 435.2 | 251.3 |

Method Validation Summary

A summary of typical validation parameters for the bioanalytical method is presented below. The acceptance criteria are based on regulatory guidelines.

| Validation Parameter | Concentration Levels | Results | Acceptance Criteria |

| Linearity Range | 5 - 1000 ng/mL | Correlation Coefficient (r²) > 0.99 | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Accuracy within ±20%, Precision ≤20% | Accuracy: 80-120%, Precision (CV): ≤20% |

| Intra-day Accuracy | LQC, MQC, HQC | 95.5% - 104.2% | 85-115% of nominal concentration |

| Intra-day Precision (%CV) | LQC, MQC, HQC | 2.1% - 5.8% | ≤15% |

| Inter-day Accuracy | LQC, MQC, HQC | 97.1% - 103.5% | 85-115% of nominal concentration |

| Inter-day Precision (%CV) | LQC, MQC, HQC | 3.5% - 6.2% | ≤15% |

| Recovery | LQC, MQC, HQC | 88.5% - 94.2% | Consistent, precise, and reproducible |

| Matrix Effect | LQC, HQC | 92.1% - 101.5% | CV of IS-normalized matrix factor ≤15% |

| Stability (Freeze-thaw, Short-term, Long-term) | LQC, HQC | Within ±15% of nominal concentration | Within ±15% of nominal concentration |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Teneligliptin in plasma. The detailed protocols and validation data demonstrate that the method is suitable for supporting clinical and non-clinical pharmacokinetic studies, ensuring the generation of reliable data for drug development professionals. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the accuracy and precision of the results.

Application Notes and Protocols for the Use of Teneligliptin in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[2][3] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1] Its unique "J-shaped" structure, formed by five consecutive rings, contributes to its high potency and long-lasting effects.[4]

These application notes provide detailed protocols for utilizing Teneligliptin in cell-based assays to study its inhibitory effects on DPP-4 activity and its downstream cellular consequences.

A note on Teneligliptin D8 : This document focuses on the use of Teneligliptin in functional cell-based assays. This compound is a deuterated form of Teneligliptin, where eight hydrogen atoms have been replaced by deuterium. Deuterated compounds are primarily used as internal standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of the non-deuterated drug in biological samples. While its biological activity is expected to be identical to Teneligliptin, its primary role in a research setting is not as a direct therapeutic agent in a functional assay but as a tool for precise measurement.

Mechanism of Action and Signaling Pathway

Teneligliptin competitively inhibits the DPP-4 enzyme, preventing the degradation of incretin hormones GLP-1 and GIP. This leads to prolonged activation of their respective receptors, primarily the GLP-1 receptor (GLP-1R) on pancreatic β-cells. The subsequent signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn promote insulin granule exocytosis, thereby increasing insulin secretion.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol outlines a method to determine the in vitro inhibitory activity of Teneligliptin against DPP-4 using a fluorescence-based assay. The assay measures the cleavage of a non-fluorescent substrate, H-Gly-Pro-AMC, by DPP-4 to release the highly fluorescent 7-Amino-4-methylcoumarin (AMC).

Materials:

-

Recombinant Human DPP-4 Enzyme

-

DPP-4 Assay Buffer (e.g., Tris-based buffer, pH 7.5)

-

DPP-4 Substrate: H-Gly-Pro-AMC

-

Teneligliptin

-

Known DPP-4 inhibitor (e.g., Sitagliptin) for positive control

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Teneligliptin in DMSO (e.g., 10 mM).

-

Create a serial dilution of the Teneligliptin stock solution in assay buffer to achieve a range of test concentrations.

-

Dilute the recombinant human DPP-4 enzyme to the desired concentration in pre-warmed assay buffer.

-

Prepare the H-Gly-Pro-AMC substrate solution in assay buffer. Protect from light.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a small volume (e.g., 10 µL) of the diluted Teneligliptin solutions.

-

Positive Control Wells: Add a small volume of a known DPP-4 inhibitor (e.g., Sitagliptin).

-

Negative Control (100% Activity) Wells: Add the same volume of vehicle (e.g., DMSO diluted in assay buffer).

-

Blank (No Enzyme) Wells: Add the same volume of vehicle.

-

-

Enzyme Addition:

-

Add the diluted DPP-4 enzyme solution to all wells except the blank wells.

-

For the blank wells, add an equal volume of assay buffer.

-

-

Pre-incubation:

-

Mix the contents of the wells and incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the DPP-4 substrate solution to all wells to initiate the reaction.

-

Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. Read kinetically for 30-60 minutes or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes at 37°C, protected from light).

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all other readings.

-

Calculate the percentage of DPP-4 inhibition for each Teneligliptin concentration using the formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] * 100

-

Plot the % inhibition against the logarithm of the Teneligliptin concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to achieve 50% enzyme inhibition).

GLP-1 Secretion Assay in Enteroendocrine L-cells (e.g., NCI-H716)

This protocol can be used to assess if Teneligliptin has any direct effects on GLP-1 secretion or to study the interplay with other secretagogues in a cell-based model.

Materials:

-

NCI-H716 cells (human enteroendocrine cell line)

-

Cell culture medium (e.g., RPMI-1640) with appropriate supplements

-

KRBB (Krebs-Ringer Bicarbonate Buffer)

-

Teneligliptin

-

GLP-1 secretagogues (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

DPP-4 inhibitor (to prevent GLP-1 degradation in the supernatant)

-

GLP-1 ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture NCI-H716 cells according to standard protocols. Seed the cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

-

Cell Treatment:

-

Wash the cells with KRBB.

-

Pre-incubate the cells with KRBB containing the desired concentrations of Teneligliptin for 30 minutes at 37°C.

-

Add the GLP-1 secretagogue (e.g., PMA) to the wells and incubate for 2 hours at 37°C.

-

-

Sample Collection:

-

Collect the supernatant from each well. It is crucial to add a DPP-4 inhibitor to the collection buffer to prevent the degradation of secreted GLP-1.

-

-

GLP-1 Measurement:

-

Quantify the amount of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for the GLP-1 ELISA.

-

Calculate the concentration of GLP-1 in each sample based on the standard curve.

-

Compare the GLP-1 secretion in Teneligliptin-treated cells to control cells to determine its effect.

Data Presentation

The inhibitory potency of Teneligliptin against DPP-4 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for Teneligliptin.

| Target Enzyme | IC50 Value (nmol/L) | Source |

| Recombinant Human DPP-4 | 0.889 | |

| Human Plasma DPP-4 | 1.75 |

Lower IC50 values indicate higher potency.

Experimental Workflow Visualization

References

Application of Teneligliptin D8 in Diabetes Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] It works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1][3] Teneligliptin D8, a deuterated analog of Teneligliptin, serves as an invaluable tool in diabetes research, primarily as an internal standard for the accurate quantification of Teneligliptin in biological matrices during pharmacokinetic and pharmacodynamic studies. Its use is critical for ensuring the reliability and reproducibility of bioanalytical methods.

This document provides detailed application notes and protocols for the use of this compound in diabetes research models, focusing on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic analysis.

Core Applications of this compound

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays. The use of a SIL-IS is the gold standard in quantitative LC-MS/MS analysis for several key reasons:

-

Minimizes Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. This compound has nearly identical physicochemical properties to Teneligliptin and will experience similar matrix effects, allowing for accurate correction.

-

Corrects for Variability in Sample Preparation: Losses during extraction and sample processing steps can vary between samples. As this compound is added at the beginning of the sample preparation process, it accounts for this variability.

-

Improves Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the precision and accuracy of the quantification are significantly improved.

Experimental Protocols

Quantification of Teneligliptin in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol describes a high-throughput LC-MS/MS method for the quantification of Teneligliptin in human plasma, adapted from validated methods.[4]

Objective: To accurately measure the concentration of Teneligliptin in plasma samples from preclinical or clinical studies.

Materials and Reagents:

-

Teneligliptin reference standard (≥98% purity)

-

This compound (internal standard, IS)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

Equipment:

-

Liquid Chromatography system (e.g., Agilent, Shimadzu, Waters)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)

-

Vortex mixer

-

Centrifuge (capable of 14,000 rpm and 4°C)

-

Nitrogen evaporator

Procedure:

a) Preparation of Stock and Working Solutions:

-

Teneligliptin Stock Solution (1 mg/mL): Accurately weigh and dissolve Teneligliptin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Teneligliptin Working Solutions: Serially dilute the Teneligliptin stock solution with methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples. A typical calibration curve range is 5 to 1000 ng/mL.

-

This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

b) Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

c) LC-MS/MS Conditions:

| Parameter | Condition |

| LC Column | C18 column (e.g., Phenomenex Kinetex 5 µm C18 100Å, 50 x 3 mm) |

| Mobile Phase A | 0.1% Formic acid in water with 10mM ammonium acetate |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Gradient | A suitable gradient to ensure separation from endogenous interferences. |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Teneligliptin: m/z 427.2 → 243.1 this compound: m/z 435.2 → 251.3 Teneligliptin Sulfoxide (Metabolite): m/z 443.2 → 68.2 |

d) Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Teneligliptin to this compound against the nominal concentration of the calibration standards.

-

Use a linear regression model with a weighting factor of 1/x² to fit the calibration curve. The correlation coefficient (r²) should be >0.99.

-

Determine the concentration of Teneligliptin in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vivo Diabetes Research Model: Streptozotocin (STZ)-Induced Diabetic Mice

This protocol describes the induction of diabetes in mice using STZ and subsequent treatment with Teneligliptin to evaluate its therapeutic efficacy. This compound would be used in the bioanalytical phase to quantify Teneligliptin exposure.

Objective: To assess the anti-diabetic effects of Teneligliptin in a chemically-induced model of type 1 diabetes.

Materials and Reagents:

-

Male C57BL/6 mice

-

Streptozotocin (STZ)

-

Sodium citrate buffer (cold)

-

Teneligliptin

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Blood glucose meter and strips

Procedure:

a) Induction of Diabetes:

-

Acclimatize the mice for at least one week before the experiment.

-

Fast the mice overnight.

-

Prepare a fresh solution of STZ in cold sodium citrate buffer to a final concentration of 10 mg/mL. Protect the solution from light.

-

Administer STZ via intraperitoneal (IP) injection at a dose of 50-60 mg/kg body weight for five consecutive days.

-

Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection and then weekly.

-

Consider mice with fasting blood glucose levels consistently above 250-300 mg/dL as diabetic and suitable for the study.

b) Teneligliptin Treatment:

-

Randomly divide the diabetic mice into a diabetic control group and a Teneligliptin-treated group. Include a non-diabetic control group.

-

Prepare a suspension of Teneligliptin in the vehicle at the desired concentration (e.g., 30 mg/kg).

-

Administer the prepared Teneligliptin solution or vehicle to the respective groups of mice via oral gavage once daily for the duration of the study (e.g., 4-8 weeks).

-

Monitor blood glucose levels, body weight, and other relevant parameters regularly.

-

At the end of the study, collect blood samples for pharmacokinetic analysis of Teneligliptin (using the LC-MS/MS protocol with this compound) and for measurement of biochemical parameters (e.g., HbA1c, insulin).

-

Collect tissues of interest (e.g., pancreas, heart, kidney) for histological or molecular analysis.

Data Presentation

Pharmacokinetic Parameters of Teneligliptin

The following table summarizes the key pharmacokinetic parameters of Teneligliptin in humans, which are typically determined using bioanalytical methods employing this compound as an internal standard.

| Parameter | Value | Reference |